molecular formula C7H12ClNOS B3215079 2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride CAS No. 1158591-85-5

2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride

Cat. No.: B3215079
CAS No.: 1158591-85-5
M. Wt: 193.7 g/mol
InChI Key: VODXQHJXAMPAKD-UHFFFAOYSA-N
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Description

2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H12ClNOS. It is a hydrochloride salt form of 2-[(Thiophen-3-ylmethyl)amino]ethanol, which is characterized by the presence of a thiophene ring, an amino group, and an ethanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride typically involves the reaction of thiophene-3-carbaldehyde with ethanolamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Thiophen-2-ylmethyl)amino]ethan-1-ol
  • 2-[(Furan-3-ylmethyl)amino]ethan-1-ol
  • 2-[(Pyridin-3-ylmethyl)amino]ethan-1-ol

Uniqueness

2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(thiophen-3-ylmethylamino)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS.ClH/c9-3-2-8-5-7-1-4-10-6-7;/h1,4,6,8-9H,2-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODXQHJXAMPAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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